Metabolic Differentiation: Cloprednol Exhibits Reduced Nitrogen and Calcium Excretion Compared with Prednisolone at Equipotent Anti-inflammatory Doses
In a controlled metabolic study of normal subjects, cloprednol (20 mg/day) was compared with prednisolone (40 mg/day) — doses with equivalent anti-inflammatory potency given the 2× potency ratio of cloprednol relative to prednisolone. Both compounds produced similar sodium and potassium excretion profiles and lacked sodium-retaining properties. However, prednisolone produced a substantially greater increase in both nitrogen and calcium excretion than cloprednol at these equipotent doses. The magnitude of this differential was described as prednisolone causing 'a much greater increase' in both nitrogen and calcium excretion compared with cloprednol [1]. This finding raises the possibility that cloprednol exerts less deleterious metabolic effects on protein and mineral balance than prednisolone at therapeutically equivalent anti-inflammatory dosing.
| Evidence Dimension | Urinary nitrogen and calcium excretion (metabolic catabolic effects) |
|---|---|
| Target Compound Data | Cloprednol 20 mg/day: mild transient effects; small increase in calcium excretion observed but magnitude substantially lower than prednisolone comparator |
| Comparator Or Baseline | Prednisolone 40 mg/day (equipotent anti-inflammatory dose): much greater increase in nitrogen and calcium excretion |
| Quantified Difference | Prednisolone caused 'a much greater increase' in both nitrogen and calcium excretion compared with cloprednol (exact numerical percentage difference not reported in abstract; described as qualitative magnitude difference of clinical relevance) |
| Conditions | Normal human subjects; short-term metabolic study; 20 mg/day cloprednol (n=3) vs. 40 mg/day prednisolone (n=2) under identical conditions |
Why This Matters
Reduced nitrogen and calcium excretion at equipotent anti-inflammatory doses suggests cloprednol may offer a more favorable metabolic profile than prednisolone, with potential implications for minimizing protein catabolism and calcium loss during corticosteroid therapy — a key consideration for long-term use scenarios where metabolic side effects limit tolerability.
- [1] Ortega E, Rodriguez C, Strand LJ, Segre E. Metabolic effects of cloprednol—a new systemic corticosteroid. J Clin Pharmacol. 1976 Feb-Mar;16(2-3):122-128. doi: 10.1002/j.1552-4604.1976.tb02393.x. PMID: 1254734. View Source
